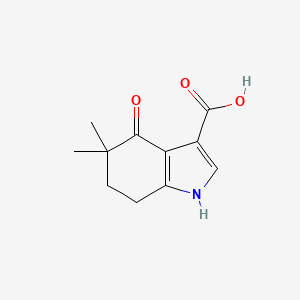
5,5-dimethyl-4-oxo-6,7-dihydro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4-oxo-6,7-dihydro-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-4-oxo-6,7-dihydro-1H-indole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with an appropriate nitrile oxide to form the indole ring system. The reaction conditions often include the use of catalysts such as palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-4-oxo-6,7-dihydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
5,5-Dimethyl-4-oxo-6,7-dihydro-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4-oxo-6,7-dihydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Indole-3-carboxylic acid: Shares the indole core but lacks the dimethyl and ketone groups.
5,5-Dimethyl-2-oxo-1,2-dihydro-3H-indole-3-carboxylic acid: Similar structure but with different oxidation states.
Uniqueness: 5,5-Dimethyl-4-oxo-6,7-dihydro-1H-indole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a ketone and a carboxylic acid group allows for versatile chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5,5-dimethyl-4-oxo-6,7-dihydro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-11(2)4-3-7-8(9(11)13)6(5-12-7)10(14)15/h5,12H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
GQDZEDMZSNZSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1=O)C(=CN2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(methylcarbamoyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B15355408.png)
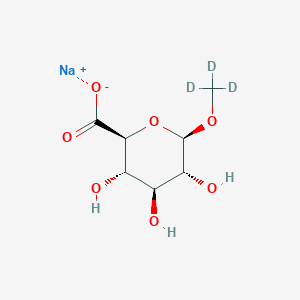

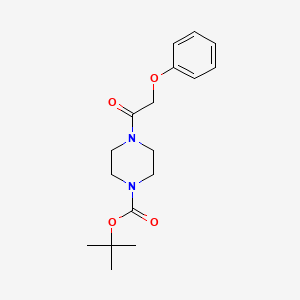
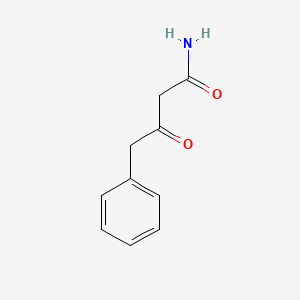
![2-[4-(3-Phenylpropanoyl)phenyl]acetic acid](/img/structure/B15355458.png)
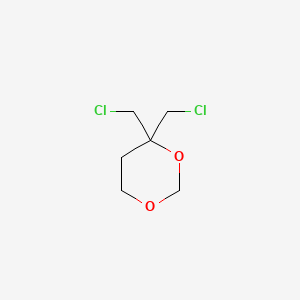


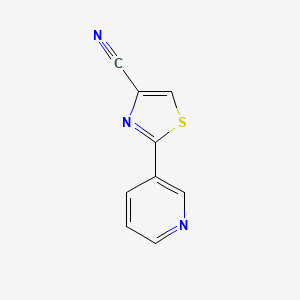
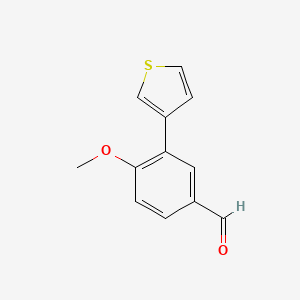
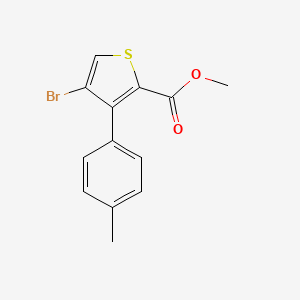
![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)

